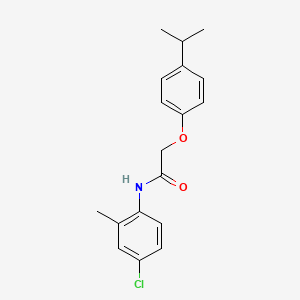
1-acetoacetyl-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoacetyl-4-piperidinecarboxamide, also known as N-Acetyl-4-piperidone (NAPP), is a chemical compound that has been widely used in scientific research. It is a derivative of piperidine and has a molecular formula of C10H15NO2. This compound has gained significant attention due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of NAPP is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biochemical pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
NAPP has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anticonvulsant properties, and it has been used in the treatment of epilepsy and neuropathic pain. NAPP has also been shown to have anti-inflammatory properties, and it has been used in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NAPP in lab experiments is its stability and ease of handling. It is also readily available and relatively inexpensive. However, NAPP has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of NAPP in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. NAPP can also be used as a building block for the synthesis of new compounds with unique properties. Additionally, further research is needed to fully understand the mechanism of action of NAPP and its potential applications in various fields.
Conclusion:
In conclusion, 1-acetoacetyl-4-piperidinecarboxamideiperidone is a versatile chemical compound that has been widely used in scientific research. It has unique chemical properties and potential applications in various fields, including drug development and natural product synthesis. Further research is needed to fully understand the mechanism of action of NAPP and its potential applications in various fields.
Synthesemethoden
The synthesis of NAPP can be achieved through the reaction of acetoacetic acid and piperidine. The reaction is catalyzed by concentrated sulfuric acid, and the resulting product is purified through recrystallization. The yield of NAPP can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
NAPP has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been used in the development of new drugs, such as anticonvulsants and analgesics. NAPP is also used in the synthesis of natural products, such as alkaloids and terpenoids.
Eigenschaften
IUPAC Name |
1-(3-oxobutanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-7(13)6-9(14)12-4-2-8(3-5-12)10(11)15/h8H,2-6H2,1H3,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJRZHFYSBNIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCC(CC1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5766310.png)
![N-(2-furylmethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5766314.png)


![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5766334.png)
![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5766341.png)

![4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)

![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5766385.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)

